Lariciresinol acetate
CAS No.: 79114-77-5
Cat. No.: VC20811716
Molecular Formula: C22H26O7
Molecular Weight: 402.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79114-77-5 |
|---|---|
| Molecular Formula | C22H26O7 |
| Molecular Weight | 402.4 g/mol |
| IUPAC Name | [(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate |
| Standard InChI | InChI=1S/C22H26O7/c1-13(23)28-12-17-16(8-14-4-6-18(24)20(9-14)26-2)11-29-22(17)15-5-7-19(25)21(10-15)27-3/h4-7,9-10,16-17,22,24-25H,8,11-12H2,1-3H3/t16-,17-,22+/m0/s1 |
| Standard InChI Key | LVYMIYJFCKIBMR-PNLZDCPESA-N |
| Isomeric SMILES | CC(=O)OC[C@H]1[C@H](CO[C@@H]1C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC |
| SMILES | CC(=O)OCC1C(COC1C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC |
| Canonical SMILES | CC(=O)OCC1C(COC1C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC |
| Appearance | Solid |
Introduction
Chemical Properties and Structure
Lariciresinol acetate, also known as (+)-Lariciresinol 3a-acetate or (+)-(3S)-acetyloxymethyl-(2S)-(4-hydroxy-3-methoxyphenyl)-(4R)-[(4-hydroxy-3-methoxyphenyl)methyl]tetrahydrofuran, is a lignan derivative with the following properties:
Basic Chemical Information
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₆O₇ |
| Molecular Weight | 402.4 g/mol |
| CAS Number | 79114-77-5 |
| IUPAC Name | [2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate |
The compound features two phenylpropanoid units linked by a carbon-carbon bond, which is characteristic of lignans. The chemical structure includes an acetate group attached to the basic lariciresinol skeleton, distinguishing it from its parent compound.
Structural Identifiers
Lariciresinol acetate can be identified using several chemical descriptors, which are essential for database searches and compound verification:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C22H26O7/c1-13(23)28-12-17-16(8-14-4-6-18(24)20(9-14)26-2)11-29-22(17)15-5-7-19(25)21(10-15)27-3/h4-7,9-10,16-17,22,24-25H,8,11-12H2,1-3H3 |
| Standard InChIKey | LVYMIYJFCKIBMR-UHFFFAOYSA-N |
| SMILES | CC(=O)OCC1C(COC1C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC |
| Canonical SMILES | CC(=O)OCC1C(COC1C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC |
| PubChem Compound ID | 16745400 |
These structural identifiers provide precise chemical notation that enables accurate compound identification across various chemical databases and research platforms.
Natural Sources and Occurrence
Lariciresinol acetate is found in various plant species and is part of the broader class of lignans, which are common plant secondary metabolites.
Plant Sources
The compound has been identified in several plant species, with notable concentrations in:
In Cedrus atlantica resin samples, lariciresinol acetate (or lariciresinol 9'-acetate as it is sometimes referred to in literature) can constitute between 16.9-29.1% of the total lignan content, making it a major component of these resins .
Biosynthetic Pathway
Lariciresinol acetate is derived from the lignan biosynthetic pathway, particularly through the modification of lariciresinol. The parent compound, lariciresinol, is produced from pinoresinol through enzymatic reactions involving pinoresinol-lariciresinol reductase. The acetylation of lariciresinol at the 3a position produces lariciresinol acetate .
Extraction and Synthesis Methods
The isolation and synthesis of lariciresinol acetate involve specific chemical processes that have been documented in scientific literature.
Extraction from Natural Sources
Extraction of lariciresinol acetate from plant material typically involves solvent extraction methods. The compound can be isolated from plant resins, particularly those of Cedrus atlantica, where it exists as a major component .
Chemical Synthesis
The synthesis pathway involves:
-
Starting with (+)-lariciresinol
-
Performing chemical modifications to introduce the acetate group
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Purification of the final product
This synthetic route provides researchers with access to the compound for various studies and applications .
Biological Activities and Mechanisms
Lariciresinol acetate, like other lignans, demonstrates several biological activities that make it potentially valuable in therapeutic applications.
Antioxidant Properties
As a lignan compound, lariciresinol acetate exhibits antioxidant activity, which may contribute to its potential health benefits. The antioxidant properties are believed to stem from the phenolic hydroxyl groups in its structure, which can neutralize free radicals and reduce oxidative stress.
Anti-inflammatory Effects
Research suggests that lariciresinol acetate may possess anti-inflammatory properties. Its mechanism of action likely involves interactions with biological systems that influence cellular processes and signaling pathways related to inflammation.
Estrogenic Activities
Like other lignans, lariciresinol acetate may exhibit phytoestrogenic properties. These compounds can interact with estrogen receptors and potentially influence hormone-dependent processes in the body.
Research Applications and Findings
Scientific investigations into lariciresinol acetate have revealed several potential applications and areas of interest.
Pharmaceutical Research
The compound is being investigated for its potential therapeutic effects, particularly in relation to its antioxidant properties. Research is exploring its possible applications in treatments for diseases where oxidative stress plays a significant role.
Quantitative Analysis in Plant Resins
Researchers have developed rapid procedures based on ¹H NMR spectroscopy for the quantification of lignans, including lariciresinol acetate, in plant resins. In a study of Cedrus atlantica resins, samples were categorized into groups based on their lignan content, with some samples showing high concentrations of lariciresinol acetate (16.9-29.1%) .
Table: Quantitative Determination of Lignans in Selected Resin Samples
| Sample Type | Pinoresinol (%) | Lariciresinol (%) | Lariciresinol Acetate (%) | Total Lignans (%) |
|---|---|---|---|---|
| Group III Samples (High Lignan) | 18.1-38.9 | 17.2-33.7 | 16.9-29.1 | 38.8-63.8 |
Analytical Methods for Identification and Quantification
Several analytical techniques have been employed to identify and quantify lariciresinol acetate in various samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy has been used as an effective method for the quantification of lignans, including lariciresinol acetate, in plant resins. This technique allows for the direct identification and quantification of the compound without extensive sample preparation .
The chemical shift values observed in NMR spectra provide distinctive signatures that allow researchers to distinguish lariciresinol acetate from other lignans, even in complex mixtures. Despite structural similarities between lariciresinol and its acetate derivative, the number of overlapped signals remains limited, facilitating accurate identification .
Chromatographic Methods
Various chromatographic techniques, including high-performance liquid chromatography (HPLC), are commonly used for the separation and quantification of lignans from plant extracts. These methods, when coupled with mass spectrometry, provide powerful tools for the identification and characterization of lariciresinol acetate in complex biological matrices.
Comparative Analysis with Related Compounds
Lariciresinol acetate belongs to a family of structurally related lignans, and understanding its properties in relation to these compounds provides valuable context.
Structural Comparison with Related Lignans
| Compound | Relationship to Lariciresinol Acetate | Distinctive Features |
|---|---|---|
| Lariciresinol | Parent compound | Lacks the acetate group at the 3a position |
| Pinoresinol | Precursor in biosynthetic pathway | Contains a different core structure with two tetrahydrofuran rings |
| Secoisolariciresinol | Related lignan | Has a more open structure without the tetrahydrofuran ring |
These structural relationships are important for understanding the biosynthetic pathways and potential biological activities of lariciresinol acetate .
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